1-(1,4-Dioxan-2-ylmethyl)-3-[(2-ethyltriazol-4-yl)methyl]urea

Catalog No.
S7281103
CAS No.
M.F
C11H19N5O3
M. Wt
269.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,4-Dioxan-2-ylmethyl)-3-[(2-ethyltriazol-4-yl)...

Product Name

1-(1,4-Dioxan-2-ylmethyl)-3-[(2-ethyltriazol-4-yl)methyl]urea

IUPAC Name

1-(1,4-dioxan-2-ylmethyl)-3-[(2-ethyltriazol-4-yl)methyl]urea

Molecular Formula

C11H19N5O3

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C11H19N5O3/c1-2-16-14-6-9(15-16)5-12-11(17)13-7-10-8-18-3-4-19-10/h6,10H,2-5,7-8H2,1H3,(H2,12,13,17)

InChI Key

JNWSXFQPJCKSAM-UHFFFAOYSA-N

Canonical SMILES

CCN1N=CC(=N1)CNC(=O)NCC2COCCO2
1-(1,4-Dioxan-2-ylmethyl)-3-[(2-ethyltriazol-4-yl)methyl]urea is a chemical compound with the molecular formula C13H19N5O3. It is also known as DMU-212 or STO-609. This compound is widely studied in the scientific community for its potential applications in various fields, including cancer research, neurophysiology, and cardiovascular studies. DMU-212 is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), an enzyme that plays a crucial role in regulating cellular metabolism and energy homeostasis.
DMU-212 is a white crystalline solid that is soluble in organic solvents, such as DMSO and ethanol. It has a melting point of 223-227 °C and a molecular weight of 289.32 g/mol. The compound can undergo hydrolysis under acidic conditions, resulting in the formation of 1-(1,4-dioxan-2-ylmethyl)urea and 2-ethyl-4-methyl-1,2,4-triazol-3-amine.
DMU-212 can be synthesized through a multi-step process that involves the condensation of 2-ethyl-4-methyl-1,2,4-triazol-3-amine with chloroacetaldehyde in the presence of sodium hydroxide, followed by reaction with urea and finally N-methylation with methyl iodide. The purity and identity of DMU-212 can be confirmed through various spectroscopic techniques, including ^1H NMR, ^13C NMR, and mass spectrometry.
DMU-212 can be quantified using various analytical methods, such as HPLC, LC-MS/MS, and UV-visible spectroscopy. These methods can be used to determine the compound's concentration, purity, and stability.
DMU-212 has been shown to inhibit CaMKK activity in various biological systems, including mammalian cells, rat brain extracts, and mouse liver. The compound has also been shown to inhibit cell growth and induce apoptosis in cancer cells, such as prostate cancer and glioblastoma cells. In addition, DMU-212 has been found to enhance glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, suggesting its potential as a therapy for metabolic disorders.
DMU-212 has been shown to be relatively safe and non-toxic in various animal studies, with no significant adverse effects reported at therapeutic doses. However, further toxicity and safety studies are needed to establish its safety profile and potential side effects in humans.
DMU-212 has potential applications in various fields of research, including cancer, neurophysiology, and cardiovascular studies. In cancer research, DMU-212 has been shown to inhibit cancer cell growth and induce apoptosis, suggesting its potential as a therapy for various types of cancer. In neurophysiology, DMU-212 has been found to modulate CaMKK activity in the brain and affect synaptic plasticity, suggesting its potential as a therapeutic target for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cardiovascular studies, DMU-212 has been shown to protect against ischemia-reperfusion injury by modulating glucose metabolism and mitochondrial function.
The current state of research on DMU-212 is relatively limited, with most studies focused on its potential applications in cancer, neurophysiology, and cardiovascular studies. However, there is a growing interest in the compound's potential as a therapy for metabolic disorders, such as diabetes and obesity.
DMU-212 has potential implications in various fields of research and industry, including pharmaceuticals, biotechnology, and agriculture. In pharmaceuticals, DMU-212 has potential as a therapy for cancer, metabolic disorders, and neurological diseases. In biotechnology, DMU-212 has potential as a tool for studying CaMKK activity and modulation of cellular metabolism. In agriculture, DMU-212 has potential as a herbicide or insecticide for crop protection.
Despite its promising potential, DMU-212 has some limitations, including its limited solubility and potential toxicity at higher doses. Future research should focus on developing more efficient synthesis methods, improving its pharmacokinetic profile, and determining its effectiveness and safety in human clinical trials. Additionally, further studies are needed to explore its potential applications in other fields of research, such as immunology and microbiology.
1. Investigating the potential of DMU-212 as a therapy for other metabolic disorders, such as fatty liver disease and dyslipidemia.
2. Developing more efficient and scalable synthesis methods to enable large-scale production of DMU-212.
3. Exploring the potential of DMU-212 as a tool for studying cellular metabolism and energy homeostasis in various biological systems.
4. Investigating the potential of DMU-212 as a therapy for other neurological disorders, such as Huntington's disease and multiple sclerosis.
5. Studying the potential of DMU-212 as a herbicide or insecticide for crop protection.
6. Developing new formulations or drug delivery systems to improve the pharmacokinetic profile and solubility of DMU-212.
7. Investigating the mechanism of action of DMU-212 in cancer cells and developing combination therapies to enhance its efficacy.
8. Studying the potential of DMU-212 as a modulator of the immune system in autoimmune diseases, such as rheumatoid arthritis and lupus.
9. Exploring the potential of DMU-212 as a therapy for viral infections, such as HIV and hepatitis C.
10. Investigating the potential of DMU-212 as a modulator of the gut microbiota and its implications in gut dysbiosis and inflammatory bowel disease.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

269.14878949 g/mol

Monoisotopic Mass

269.14878949 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-27-2023

Explore Compound Types